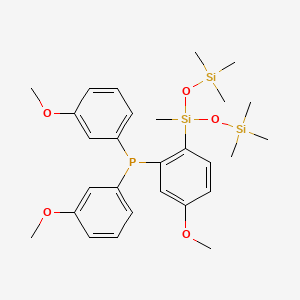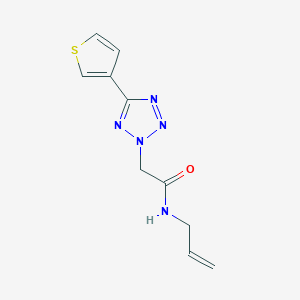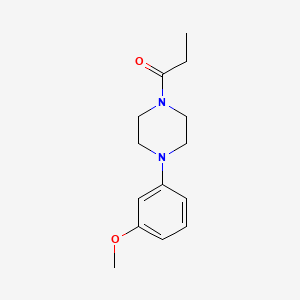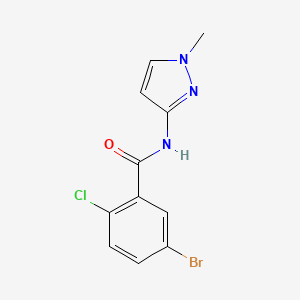![molecular formula C21H22N4O5 B14918594 (4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14918594.png)
(4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex organic compound that features multiple functional groups, including hydroxyl, isoxazole, oxazole, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
- Formation of the pyrrolidine ring.
- Introduction of the hydroxyl group at the 4-position.
- Acylation with 3-methylisoxazole-5-yl acetic acid.
- Benzylation with 4-(oxazol-5-yl)benzyl chloride.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and acyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide
- (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-benzylpyrrolidine-2-carboxamide
- (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine
Uniqueness
The uniqueness of (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22N4O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[2-(3-methyl-1,2-oxazol-5-yl)acetyl]-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1 |
InChI Key |
HFCLIEBJTGJKSV-AEFFLSMTSA-N |
Isomeric SMILES |
CC1=NOC(=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=CN=CO4)O |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=CN=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-4-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14918512.png)
![(E)-N-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14918518.png)



![(3aR,5S,7aS)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14918537.png)
![Methyl 2-hydroxy-3-[[4-[(2-hydroxy-3-methoxycarbonyl-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B14918538.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide](/img/structure/B14918544.png)




![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B14918577.png)

